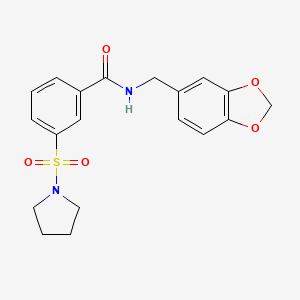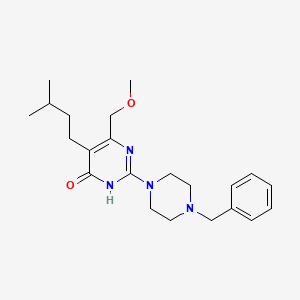![molecular formula C16H21N3 B6073091 N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, also known as THN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THN is a member of the imidazoline family of compounds and has been shown to exhibit a wide range of pharmacological effects.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological effects, including antihypertensive, antidiabetic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine is not fully understood. However, it has been shown to interact with imidazoline receptors, specifically the I1 and I2 receptor subtypes. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. These interactions may contribute to this compound's pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to lower blood pressure, improve insulin sensitivity, and reduce inflammation. This compound has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. This compound's wide range of pharmacological effects also makes it a versatile compound for studying various physiological processes. However, this compound's mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine research. One potential area of study is its use in the treatment of neurodegenerative diseases. This compound's neuroprotective effects make it a promising candidate for further research in this area. Another potential area of study is its use as an antidiabetic agent. This compound's ability to improve insulin sensitivity may make it useful in the treatment of type 2 diabetes. Finally, further research is needed to fully understand this compound's mechanism of action and to identify potential therapeutic targets.
Synthesis Methods
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine involves the reaction of 2-naphthylamine with 1H-imidazole-1-propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a readily available compound for research purposes.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-5-15-12-16(7-6-14(15)4-1)18-8-3-10-19-11-9-17-13-19/h1-2,4-5,9,11,13,16,18H,3,6-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVKSUTXNTGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[cyclohexyl(methyl)amino]-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6073009.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6073016.png)
![1-(3-chlorobenzyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073031.png)
![3-(4-methoxyphenyl)-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acrylamide](/img/structure/B6073037.png)
![N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6073045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![2,3-dimethyl-6-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B6073060.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)
![1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6073069.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)

![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)
